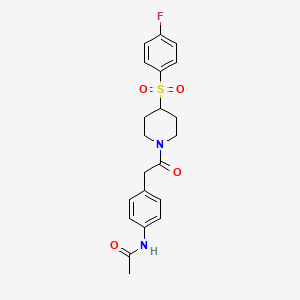

N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Descripción

The compound N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide features a central piperidine ring substituted at the 1-position with a 4-fluorophenyl sulfonyl group. This piperidine moiety is connected via a 2-oxoethyl linker to a phenyl ring, which is further functionalized with an acetamide group. The 4-fluorophenyl sulfonyl group enhances metabolic stability and binding affinity, while the acetamide and piperidine motifs contribute to conformational flexibility and solubility.

Propiedades

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4S/c1-15(25)23-18-6-2-16(3-7-18)14-21(26)24-12-10-20(11-13-24)29(27,28)19-8-4-17(22)5-9-19/h2-9,20H,10-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZDIVKDUBDZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been studied and found to have antimicrobial activity and anti-inflammatory properties.

Mode of Action

Similar compounds have been shown to inhibit key functional proteins in bacterial cell division and demonstrate COX-1 and COX-2 inhibition.

Actividad Biológica

N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies have demonstrated that derivatives containing piperidine and sulfonamide groups show moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . In particular, the synthesized derivatives were evaluated for their ability to inhibit bacterial growth, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition .

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission . The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide | AChE | 0.63 |

| Other derivatives | Urease | 2.14 |

3. Anticancer Potential

The sulfonamide moiety in the compound is linked to anticancer activity. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The binding affinity of these compounds to bovine serum albumin (BSA) further supports their potential as drug candidates by enhancing bioavailability.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of synthesized piperidine derivatives, researchers found that certain compounds displayed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine ring could enhance antibacterial potency .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine-based compounds demonstrated that they could effectively reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration .

The biological activity of N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide can be attributed to its ability to interact with various biological targets:

- Enzyme Binding: The compound's structure allows it to effectively bind to enzymes such as AChE and urease, inhibiting their activity.

- Cellular Uptake: The presence of the piperidine ring facilitates cellular uptake, enhancing its bioavailability and efficacy.

- Apoptosis Induction: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Comparación Con Compuestos Similares

Key Structural Features

The compound shares structural similarities with several derivatives, particularly in its sulfonyl-piperidine/piperazine core, fluorophenyl substituents, and acetamide linkage. Below is a comparative analysis with notable analogues:

Functional Implications

Sulfonyl-Piperidine/Piperazine Core: The target compound and ’s analogue both utilize a sulfonyl-piperidine/piperazine scaffold, which is known to enhance binding to enzymes or receptors via sulfonyl-oxygen interactions. ’s pyridinyl-piperidine sulfonyl derivative replaces the fluorophenyl group with a pyridinyl moiety, introducing hydrogen-bonding capabilities and altering electronic properties .

Fluorophenyl Substituents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.